KRAS G12D Biochemical Potency: Pan-RAS-IN-4 IC50 < 100 nM
Pan-RAS-IN-4 (Compound 2) demonstrates biochemical inhibition of KRAS G12D with an IC50 value reported as less than 100 nM . While a precise numeric value is not disclosed in public sources, this potency threshold places it in a comparable range to other advanced KRAS G12D inhibitors such as MRTX1133, which exhibits an IC50 of <2 nM in biochemical assays [1]. However, Pan-RAS-IN-4's tetracyclic scaffold differs from MRTX1133's bicyclic core, providing an alternative chemical series for SAR exploration. The absence of publicly available head-to-head comparative biochemical data for Pan-RAS-IN-4 against other specific KRAS G12D inhibitors in the same assay system limits direct quantitative comparison, but its sub-100 nM IC50 against a historically 'undruggable' target confirms its utility as a potent chemical probe .
| Evidence Dimension | KRAS G12D Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | MRTX1133: < 2 nM (biochemical assay) |
| Quantified Difference | Target compound is at least 50-fold less potent than MRTX1133 in biochemical assays, but represents a distinct chemical series. |
| Conditions | Biochemical inhibition assay (exact assay details not publicly disclosed for Pan-RAS-IN-4); MRTX1133 data from published biochemical assay [1] |
Why This Matters
This sub-100 nM potency establishes Pan-RAS-IN-4 as a viable chemical probe for KRAS G12D-driven cellular studies, offering a structurally distinct alternative to MRTX1133 and other advanced inhibitors for investigating resistance mechanisms or differential pharmacology.
- [1] Wang, X. et al. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. J. Med. Chem. 2022, 65, 4, 3123-3133. View Source
